2-Acetyl-3-ethylpyrazine has been utilized as a reactant in the synthesis of various compounds. One example is its reaction with ethylthiosemicarbazide to produce a series of 2-Acetylpyrazine-ethylthiosemicarbazone compounds. These compounds were then subjected to NMR analysis and tested for antimicrobial activity. [] Another study describes its use in the synthesis of six different copper(II) thiosemicarbazone complexes, aiming to develop agents capable of penetrating the blood-brain barrier and inhibiting brain tumor growth. []
Related Compounds
2-Acetylpyrazine
Compound Description: 2-Acetylpyrazine is a flavoring agent used in both food and animal feed. [, ]
2-Acetyl-3-methylpyrazine
Compound Description: 2-Acetyl-3-methylpyrazine is a pyrazine derivative investigated for its antimicrobial activity. [] Its thiosemicarbazone derivatives have also been explored for potential anticancer properties. []
2,5-Dimethylpyrazine
Compound Description: 2,5-Dimethylpyrazine is a heterocyclic compound found abundantly in acid-hydrolyzed soy sauce and contributes to its characteristic odor. []
2,6-Dimethylpyrazine
Compound Description: Similar to 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine is also a significant volatile compound contributing to the odor of acid-hydrolyzed soy sauce. []
2,3-Dimethylpyrazine
Compound Description: 2,3-Dimethylpyrazine is a pyrazine derivative evaluated for its safety and efficacy as a flavoring agent in animal feed. []
2-Ethyl-3-methylpyrazine
Compound Description: 2-Ethyl-3-methylpyrazine is another pyrazine derivative evaluated for its safety and efficacy as a flavoring agent in animal feed. []
2,3-Diethyl-5-methylpyrazine
Compound Description: 2,3-Diethyl-5-methylpyrazine is also evaluated for its safety and efficacy as a flavoring agent in animal feed. []
2-Ethyl-3,5-dimethylpyrazine
Compound Description: 2-Ethyl-3,5-dimethylpyrazine is assessed for its safety and efficacy as a flavoring agent in animal feed. []
3,(5- or 6-)‐Dimethyl‐2‐ethylpyrazine
Compound Description: 3,(5- or 6-)‐Dimethyl‐2‐ethylpyrazine is evaluated for its safety and efficacy as a flavoring agent in animal feed. []
2,3-Diethylpyrazine
Compound Description: This pyrazine derivative is evaluated for its safety and efficacy as a flavoring agent in animal feed. []
5-Methylquinoxaline
Compound Description: 5-Methylquinoxaline is a compound considered for its safety and efficacy as a flavoring agent in animal feed. []
2-Ethylpyrazine
Compound Description: 2-Ethylpyrazine, another pyrazine derivative, is evaluated for its safety and efficacy as a flavoring agent in animal feed. []
2-Methoxy-3-methylpyrazine
Compound Description: 2-Methoxy-3-methylpyrazine is a pyrazine derivative examined for its safety and efficacy as a flavoring agent in animal feed. []
2-Ethyl-3-methoxypyrazine
Compound Description: 2-Ethyl-3-methoxypyrazine is assessed for its safety and efficacy as a flavoring agent in animal feed. []
2,5 or 6-Methoxy-3-methylpyrazine
Compound Description: This pyrazine derivative is evaluated for its safety and efficacy as a flavoring agent in animal feed. []
2-Isobutyl-3-methoxypyrazine
Compound Description: 2-Isobutyl-3-methoxypyrazine is another pyrazine derivative assessed for its safety and efficacy as a flavoring agent in animal feed. []
2-(sec-Butyl)-3-methoxypyrazine
Compound Description: This compound, a pyrazine derivative, is also examined for its safety and efficacy as a flavoring agent in animal feed. []
2-Acetyl-3-ethylpyrazine thiosemicarbazone
Compound Description: This compound is a derivative of 2-Acetyl-3-ethylpyrazine, synthesized by reacting it with ethylthiosemicarbazide. [] This compound and its metal complexes have been studied for their potential antimicrobial and anticancer activities. []
2-Acetyl-3-aminophenyl-1,4-naphthoquinone
Compound Description: 2-Acetyl-3-aminophenyl-1,4-naphthoquinone serves as a structural template for a series of compounds investigated for their cytotoxic properties. [] These compounds are structurally related to a known inhibitor of the heat shock chaperone protein Hsp90. []
Compound Description: 2-Acetyl-3-D-glucopyranosylfuran, also known as Glucosylisomaltol, is a product identified in dried pasta due to advanced Maillard reactions during the drying process. []
2-Acetyl-3-alkylamino-6-anilino-1,4-benzoquinone
Compound Description: This compound class, specifically 3-methylamino-, 3-n-propylamino-, and 3-phenethylamino-2-acetyl-6-anilino-1,4-benzoquinone, undergoes photochemical reactions to produce benzoxazoles and 2-acetyl-3-amino-6-anilino-1,4-benzoquinone. []
Compound Description: This group of compounds is synthesized from the reaction of a trimethoxy-1,3,2-dioxaphospholen with benzylidene-malononitriles, leading to the formation of cyclopropanes. []
2-Acetyl-3-methylnaphthalene-1,8-diol (Nepodin)
Compound Description: 2-Acetyl-3-methylnaphthalene-1,8-diol, also known as Nepodin, is a naturally occurring naphthol found in Rumex alpinus L. []
Classification
2-Acetyl-3-ethylpyrazine falls under the category of organic compounds, specifically classified as a pyrazine. Pyrazines are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at non-adjacent positions. This compound is utilized not only for its flavoring properties but also in various scientific research applications, including studies on olfactory properties and potential biomarkers in medical research.
Synthesis Analysis
The synthesis of 2-acetyl-3-ethylpyrazine can be accomplished through several methods:
Acetylation of 3-Ethylpyrazine:
The most common method involves reacting 3-ethylpyrazine with acetyl chloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions to ensure complete conversion of reactants into the desired product.
Oxidation and Acetylation:
Another approach starts with 2,3-diethylpyrazine, which is first treated with an oxidizing agent (e.g., hydrogen peroxide) to form the corresponding N-oxide. This intermediate is then reacted with acetic anhydride to yield an acetoxy derivative, which upon hydrolysis with a strong base produces 2-acetyl-3-ethylpyrazine.
Novel Processes:
Patent literature describes additional methods involving the use of alkali metal dichromate and acids like acetic or sulfuric acid to facilitate the transformation of lower alkyl pyrazines into their acylated counterparts.
Technical Parameters
Typical reaction temperatures range from 120°C to 165°C during acetylation.
Reaction times can vary from three to eight hours depending on the specific method employed.
Molecular Structure Analysis
The molecular structure of 2-acetyl-3-ethylpyrazine features a pyrazine ring substituted at the 2-position with an acetyl group (−C(=O)CH3) and at the 3-position with an ethyl group (−C2H5).
Structural Characteristics
Molecular Geometry: The compound exhibits a planar structure due to the aromatic nature of the pyrazine ring.
Functional Groups: Key functional groups include:
An acetyl group contributing to its reactivity.
An ethyl group influencing its physical properties and flavor profile.
Relevant Data
The compound has a boiling point around 180°C, indicating moderate volatility.
Its solubility characteristics suggest it is soluble in organic solvents but less so in water due to its hydrophobic ethyl group.
Chemical Reactions Analysis
2-Acetyl-3-ethylpyrazine can participate in various chemical reactions:
Oxidation:
It can be oxidized to form pyrazine N-oxides using agents like hydrogen peroxide or peracids.
Reduction:
Reduction reactions can convert it into 2-ethyl-3-methylpyrazine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophilic Substitution:
The acetyl group can be replaced by other nucleophiles (e.g., amines or thiols) under basic conditions, leading to various substituted pyrazines.
The mechanism through which 2-acetyl-3-ethylpyrazine exerts its effects primarily relates to its interaction with olfactory receptors. As a flavor compound, it binds to specific taste receptors in the oral cavity, contributing to its characteristic nutty flavor profile.
Interaction with Receptors
The compound likely engages with G protein-coupled receptors (GPCRs) involved in taste perception, triggering sensory signals that are interpreted by the brain as distinct flavors.
Stability and Dosage Effects
Generally stable under normal temperatures, this compound exhibits low volatility, making it suitable for use in food products without significant loss of flavor over time.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a colorless liquid or pale yellow oil.
Odor Profile: Characterized by a strong nutty and roasted aroma.
Chemical Properties
Melting Point: Approximately <0°C.
Boiling Point: Around 180°C.
Solubility
Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.
Applications
2-Acetyl-3-ethylpyrazine has diverse applications across various fields:
Flavoring Agent:
Widely used in the food industry for its distinctive nutty flavor, particularly in sauces, snacks, and baked goods.
Fragrance Industry:
Employed in perfumery and fragrance formulations due to its appealing aroma profile.
Scientific Research:
Serves as a model compound for studying olfactory responses and may have potential applications as a biomarker for certain diseases due to its presence in biological fluids.
Animal Feed Additive:
Utilized as a safe flavoring agent in animal feed formulations to enhance palatability.
soluble in water, organic solvents, oils miscible at room temperature (in ethanol)
Canonical SMILES
CCC1=NC=CN=C1C(=O)C
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